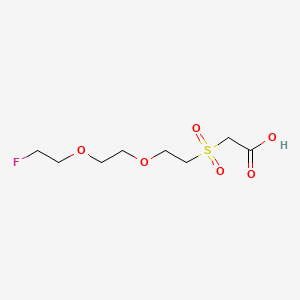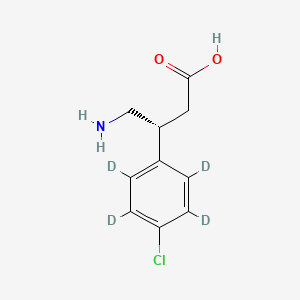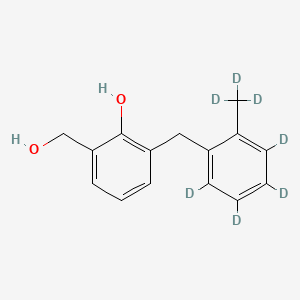
3-(2-Methylbenzyl) Saligenin-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylbenzyl) Saligenin-d7: is a deuterated derivative of 3-(2-Methylbenzyl) Saligenin. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms in the compound provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool for tracing and analyzing biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl) Saligenin-d7 typically involves the deuteration of 3-(2-Methylbenzyl) Saligenin. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical integrity of the final product.
化学反应分析
Types of Reactions: 3-(2-Methylbenzyl) Saligenin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzyl-substituted derivatives.
科学研究应用
3-(2-Methylbenzyl) Saligenin-d7 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
作用机制
The mechanism of action of 3-(2-Methylbenzyl) Saligenin-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analogs. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways, offering valuable information on the molecular mechanisms underlying various biochemical processes.
相似化合物的比较
3-(2-Methylbenzyl) Saligenin: The non-deuterated analog of 3-(2-Methylbenzyl) Saligenin-d7.
Saligenin: A phenolic compound with similar structural features but lacking the benzyl group.
Deuterated Saligenin Derivatives: Other isotopically labeled derivatives of Saligenin used for similar research purposes.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s deuterium atoms enhance its stability and allow for precise tracing in various scientific studies, making it a valuable tool in research and industry.
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3/i1D3,2D,3D,5D,6D |
InChI 键 |
ANDMPIILLBXGMX-BCCDUJROSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC2=C(C(=CC=C2)CO)O)C([2H])([2H])[2H])[2H])[2H] |
规范 SMILES |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


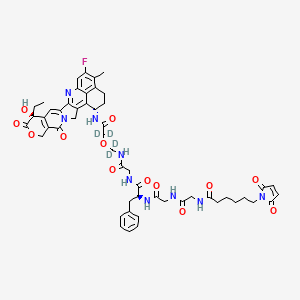
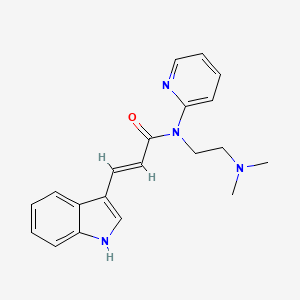
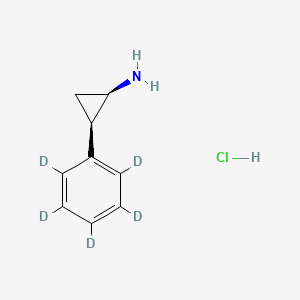
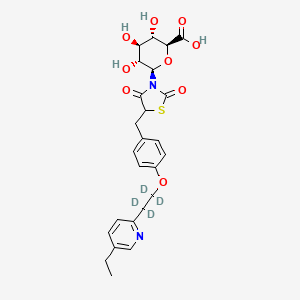

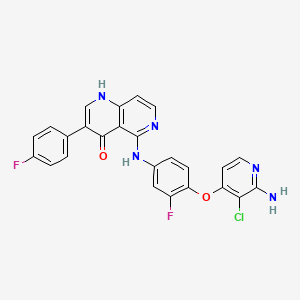
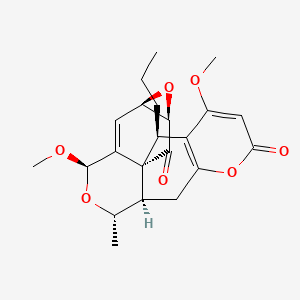
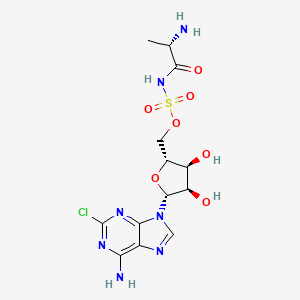
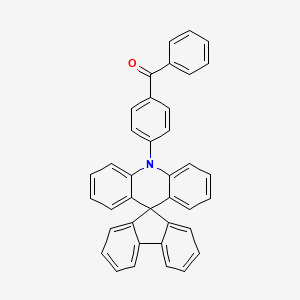
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
